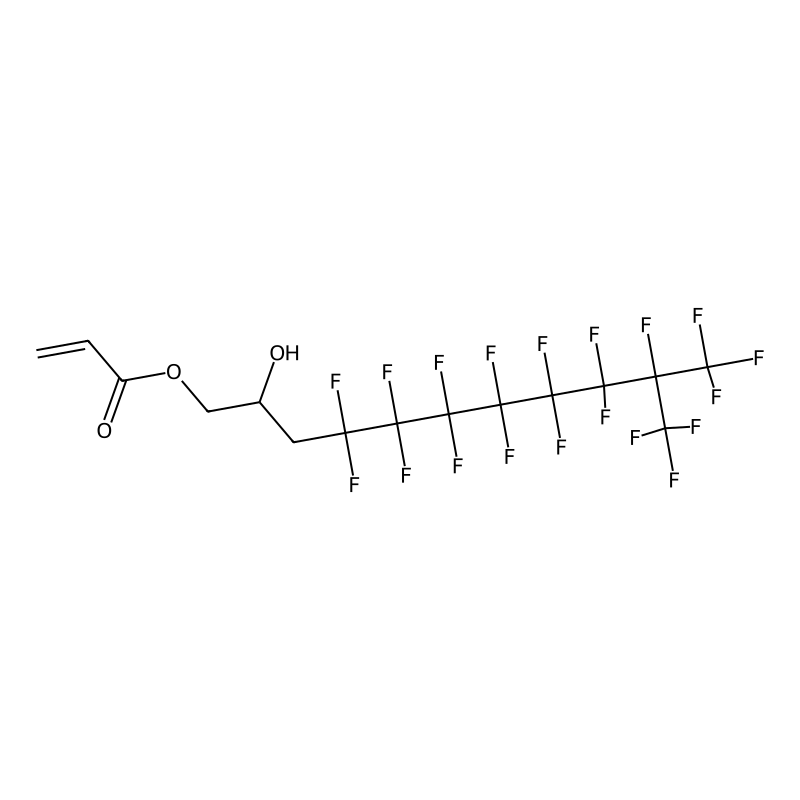

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Wastewater Treatment Research

Specific Scientific Field: Environmental Science and Engineering

Application Summary: This compound is used as a precursor in the synthesis of non-volatile per- and polyfluoroalkyl substances (PFASs), which are often used in wastewater treatment plants (WWTPs). These volatile compounds can be present in the air and water environment and can be transformed into highly persistent perfluoroalkyl carboxylic acids .

Methods of Application: The method involves the use of solid-phase extraction (SPE) cartridges with HLBTM material to enrich the analyte. Gas chromatography with mass spectrometry is employed for the detection and quantification of the analytes .

Results or Outcomes: The method detection limit (MDL) in air was 1 ng/m3 with the exception of the FTACs which could be only be detected at concentrations higher than 40 ng/m3. The MDL in water was 10 ng/L .

Fabrication of Liquid Repellent Surfaces

Specific Scientific Field: Material Science and Engineering

Application Summary: The compound is used in the fabrication of smooth, transparent fluorinated poly (perfluoroalkyl methacrylate) coatings via UV-initiated radical polymerization. The resulting surfaces show very low surface energies of down to 7 mN m−1, low contact angle hysteresis below 5°, very good repellence towards various liquids with different polarities as well as self-cleaning and anti-graffiti ability .

Methods of Application: The compound is mixed with a photoinitiator and pre-polymerized by radical light-induced polymerization at 365 nm .

Results or Outcomes: The fabricated coatings can be applied to various substrates from glass slides to microfiber cloths.

Droplet-Based Microfluidics Systems

Specific Scientific Field: Microfluidics and Bioengineering

Application Summary: “3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate” can be used to generate droplets in droplet-based microfluidics systems . These systems have a wide range of applications in biology and chemistry, including single-cell analysis, high-throughput screening, and synthesis of advanced materials.

Methods of Application: The compound is introduced into a microfluidic device, where it forms droplets when it comes into contact with an immiscible fluid. The size and frequency of the droplets can be controlled by adjusting the flow rates of the two fluids .

Results or Outcomes: The use of this compound in microfluidics systems allows for precise control over droplet size and frequency, enabling high-throughput and high-precision experiments .

Synthesis of Fluorinated Vinyl Ethers

Specific Scientific Field: Organic Chemistry

Application Summary: “3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate” can be used as a starting material in the synthesis of 1H,1H,2H,2H-perfluorooctyl vinyl ether (FOVE) . FOVE is a useful intermediate in the synthesis of other fluorinated compounds.

Methods of Application: The compound is reacted with a suitable reagent to form the vinyl ether.

Results or Outcomes: The synthesis of FOVE from this compound provides a convenient and efficient route to this important intermediate .

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate is a specialized chemical compound characterized by its unique structure, which includes a perfluorinated alkyl chain. The molecular formula for this compound is C15H9F19O3, and it has a molecular weight of approximately 598.2 g/mol . This compound falls under the category of per- and polyfluoroalkyl substances (PFAS), which are known for their water- and oil-repellent properties. The presence of the hydroxypropyl group contributes to its reactivity and potential applications in various fields, including materials science and surface chemistry.

The reactivity of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate is primarily attributed to its acrylate functional group, which can undergo typical addition reactions. These include:

- Polymerization: The acrylate group can participate in free radical polymerization, leading to the formation of polymers that exhibit enhanced properties such as durability and chemical resistance.

- Esterification: The hydroxy group can react with acids to form esters, which may be relevant in modifying surface properties or creating composite materials.

- Cross-linking: Under appropriate conditions, this compound can form cross-linked networks with other monomers, enhancing mechanical strength and thermal stability.

- Toxicity: Some studies suggest that PFAS can accumulate in biological systems and may have adverse health effects.

- Endocrine Disruption: There is evidence that certain PFAS compounds can interfere with hormonal systems, although specific data on this compound is limited.

- Biodegradability: The persistence of PFAS in the environment raises concerns about their long-term ecological impact.

The synthesis of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate typically involves several steps:

- Preparation of Perfluorinated Alkyl Chain: This can be achieved through fluorination processes to introduce fluorine atoms onto an octane backbone.

- Formation of Hydroxypropyl Group: This may involve the reaction of propylene oxide with suitable reagents to introduce the hydroxy functionality.

- Acrylation Reaction: The final step involves reacting the hydroxypropyl derivative with acrylic acid or an acrylate derivative under controlled conditions to yield the desired product.

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate has several notable applications:

- Coatings: Its water-repellent properties make it suitable for use in protective coatings for various surfaces.

- Adhesives: The compound's reactivity allows it to be used in formulating high-performance adhesives.

- Biomedical Devices: Its biocompatibility and chemical stability make it a candidate for use in medical applications.

Several compounds share structural similarities with 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Perfluorohexyl)-2-hydroxypropyl acrylate | C12H7F13O3 | Shorter fluorinated chain; potentially different surface properties |

| 4-(Perfluorooctane)-2-hydroxyethyl methacrylate | C15H11F17O4 | Methacrylate instead of acrylate; may exhibit different polymerization behavior |

| 2-Hydroxyethyl perfluorobutyrate | C8H5F9O3 | Shorter fluorinated chain; used in similar applications but with different properties |

The uniqueness of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate lies in its specific balance between hydrophobicity due to the perfluorinated chain and reactivity from the acrylate group, making it particularly versatile for advanced material applications.

The synthesis of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate through catalyzed esterification represents a fundamental approach in fluoroacrylate production. Acid-catalyzed esterification routes employ various mineral and organic acids to facilitate the formation of the ester bond between acrylic acid and the corresponding perfluorinated alcohol [1] [2].

Strong mineral acids including sulfuric acid and hydrochloric acid serve as conventional catalysts for these reactions [1]. The esterification process typically operates under controlled temperature conditions ranging from 60-80°C to optimize reaction kinetics while preventing thermal decomposition of the fluorinated components [2] [3]. Catalyst loading parameters vary from 0.5 to 2 mol% depending on the specific acid employed and desired reaction rate [2].

Heterogeneous acid catalysts offer significant advantages for fluoroacrylate synthesis. Ion-exchange resins such as Amberlyst-15 demonstrate excellent catalytic performance with apparent activation energies of 65.7-66.5 kilojoules per mole [4] [5]. These resin-based systems enable efficient conversion rates of 85-95% while maintaining selectivity levels between 90-98% [4]. The pseudo-homogeneous kinetic model reveals that the reaction follows second-order kinetics with respect to the reactants [4].

Zirconium-based catalysts represent an emerging class of esterification catalysts for fluorinated compounds. Zirconium bis(trifluoromethanesulfonate) complexes demonstrate remarkable efficiency in promoting esterification reactions at moderate temperatures [2]. These catalysts enable optimization through systematic variation of reaction parameters including temperature, catalyst concentration, and reactant stoichiometry [2].

The optimization of acid-catalyzed routes requires careful consideration of solvent systems. Benzotrifluoride and toluene emerge as preferred solvents due to their compatibility with fluorinated substrates and ability to dissolve both reactants effectively [2]. Alcohol to acid molar ratios between 1:1 and 2:1 provide optimal conversion while minimizing side reactions [3].

Anhydride-Based Synthesis Protocols

Anhydride-based synthetic protocols offer superior selectivity and milder reaction conditions for producing 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate. Methacrylic anhydride serves as the primary acylating agent in these transformations, reacting with perfluorinated alcohols under basic conditions [5] [6].

The reaction mechanism involves nucleophilic attack of the alcohol on the anhydride carbonyl carbon, followed by elimination of the corresponding carboxylic acid [6]. Base catalysis using 1-methylimidazole or similar organic bases facilitates this transformation at temperatures ranging from 10-30°C [6]. This temperature range significantly reduces the risk of thermal degradation compared to acid-catalyzed methods [6].

Optimization studies reveal that reaction times of 6-10 hours provide complete conversion while maintaining high selectivity [6]. The reaction can be carried out at room temperature with extended reaction periods, achieving yields of 85-95% [6]. Catalyst loading requirements are minimal, typically 0.2-0.5 mol% of base catalyst relative to the alcohol substrate [6].

The Steglich esterification protocol using methacrylic anhydride and 4-(N,N-dimethylamino)pyridine represents a specialized variant for sensitive fluorinated substrates [5]. This method enables the preparation of complex fluoroacrylate monomers with high functional group tolerance [5]. The protocol demonstrates excellent compatibility with hydroxyl-functionalized perfluorinated chains [5].

Solvent selection plays a crucial role in anhydride-based syntheses. Aprotic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide provide optimal reaction environments [6]. The absence of protic solvents prevents competing hydrolysis reactions that could reduce overall efficiency [6].

Reaction Kinetics and Thermodynamic Considerations

The kinetic behavior of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate synthesis exhibits complex temperature dependencies characteristic of fluorinated ester formation. Arrhenius analysis of related fluoroacrylate syntheses reveals activation energies ranging from 55-68 kilojoules per mole depending on the specific synthetic route employed [7] [8].

Temperature-dependent rate studies demonstrate negative temperature coefficients for several fluoroacrylate formation reactions [7]. The rate constants follow Arrhenius expressions of the form k = A exp(-Ea/RT), where pre-exponential factors vary significantly with reaction mechanism [7]. For 2,2,2-trifluoroethyl methacrylate formation, the expression k₁ = (2.13 ± 0.68) × 10⁻¹⁸ exp[(4745 ± 206)/T] describes the temperature dependence [7].

Thermodynamic analysis reveals that fluoroacrylate formation is generally exothermic with reaction enthalpies ranging from -15 to -25 kilojoules per mole [9] [10]. The entropy of activation typically exhibits negative values due to the ordered transition state geometry required for ester bond formation [10]. These thermodynamic parameters influence optimal reaction conditions and equilibrium conversions [10].

The influence of perfluoroalkyl chain length on reaction kinetics demonstrates a clear correlation between fluorocarbon segment size and reaction rate [11]. Longer perfluorinated chains exhibit reduced reactivity due to increased steric hindrance and electronic effects [11]. The carbonylation rate appears inversely correlated with the acidity of the fluorinated alcohol since reaction rates increase when the fluorinated segment is positioned away from the alcoholic moiety [11].

Computational studies using density functional theory provide insights into reaction mechanisms and transition state structures [8]. The Evans-Polanyi relationship enables prediction of rate constants for various perfluoroalkyl substrates based on reaction thermodynamics [8]. These theoretical approaches facilitate rational design of optimized synthetic protocols [8].

Purification Techniques: Distillation, Crystallization, and Chromatography

Purification of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate requires specialized techniques adapted to the unique properties of fluorinated compounds. Distillation methods represent the primary approach for large-scale purification, with vacuum distillation offering optimal results for heat-sensitive fluoroacrylates [12] [13] [14].

Standard distillation parameters for similar fluoroacrylates involve temperatures of 130-133°C at reduced pressure of 2 millimeters of mercury [12] [15]. Vacuum distillation enables purification at lower temperatures, typically 60°C at 4.66 kilopascals pressure, which minimizes thermal decomposition [14]. These conditions achieve purities of 97-99% with yield recoveries of 90-98% [13] [14].

Crystallization techniques exploit the unique phase behavior of fluorinated compounds. The melting point range of 49-55°C for related perfluoroacrylates enables selective crystallization from appropriate solvent systems [15] [16]. Thermophysical studies reveal that fluorinated acrylates exhibit intrinsic microphase separation between fluorinated chains and the acrylate backbone [16]. This phase behavior can be leveraged for purification through controlled crystallization protocols [16].

Column chromatography using silica gel provides high-resolution separation of fluoroacrylate products from reaction impurities [17]. Mobile phase systems typically employ hexane/ethyl acetate gradients optimized for fluorinated compounds [17]. Modern high-performance liquid chromatography methods enable analytical and preparative separations with detection limits in the nanogram range [18] [19].

Specialized chromatographic techniques for fluorinated compounds include reversed-phase chromatography with fluorinated stationary phases [18] [19]. These methods demonstrate superior retention and peak shape for perfluoroalkyl compounds compared to conventional reversed-phase systems [19]. Mixed-mode hydrophilic interaction liquid chromatography represents an alternative approach for challenging separations [19].

Liquid-liquid extraction protocols utilize the unique solubility properties of fluoroacrylates [17]. Organic-aqueous phase separations enable removal of ionic impurities and catalyst residues [6]. Washing procedures with sodium hydroxide solutions followed by phase separation achieve purities of 90-95% with yield recoveries of 85-92% [6].

Scale-Up Challenges and Industrial Production Processes

Industrial-scale production of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate faces significant technical and economic challenges unique to fluorinated compound manufacturing. Process intensification strategies become essential for economically viable large-scale synthesis [20] [21].

The modular continuous production approach developed through the F³ Factory project demonstrates potential solutions for fluoroacrylate manufacturing [20]. This methodology employs standardized process equipment containers and process equipment assemblies designed for high-quality chemical production [20]. The continuous flow approach offers up to 40% reduction in capital costs compared to traditional batch processes [20].

Heat management represents a critical challenge in industrial fluoroacrylate production due to the exothermic nature of esterification reactions [22] [21]. Process intensification through microreactor technology enables precise temperature control and improved heat transfer [23]. High-throughput experimentation platforms facilitate rapid optimization of flow reaction conditions that can be directly translated to commercial production systems [23].

Catalyst recovery and recycling pose significant economic considerations for large-scale operations [5] [24]. Heterogeneous catalysts such as immobilized acid resins demonstrate excellent reusability with minimal decrease in conversion over multiple reaction cycles [5]. Amberlyst-15 resin maintains catalytic activity through up to 10 reaction cycles, highlighting the economic advantages of heterogeneous catalysis [5].

Environmental considerations increasingly influence industrial fluoroacrylate production processes [21] [24]. AGC has developed innovative fluoropolymer manufacturing processes that eliminate the use of fluorinated surfactants while maintaining product performance [21]. These surfactant-free emulsion polymerization methods reduce fluorinated byproduct generation and environmental impact [21].

Waste management and byproduct handling require specialized infrastructure for fluorinated compound production [24]. Zero emission policies mandate capture and treatment of process waste streams containing fluorinated compounds [24]. Deep well injection and specialized incineration represent current disposal methods, though these approaches merely relocate environmental concerns [24].

Quality control and analytical monitoring demand sophisticated instrumentation capable of detecting trace fluorinated impurities [18] [25]. Combustion ion chromatography methods enable determination of total organic fluorine content in products and waste streams [25]. Liquid chromatography-mass spectrometry provides compound-specific analysis of perfluorinated impurities at part-per-trillion detection limits [18] [25].

The perfluoroalkyl chain in 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate exerts profound effects on surface energy through multiple molecular mechanisms. The compound contains a perfluoro-7-methyloctyl chain with the structure CF₃CF₂CF₂CF₂CF₂CF₂CF(CF₃)CF₂-, which represents a highly fluorinated segment comprising 19 fluorine atoms [1] [2]. This extensive fluorination creates an extremely low surface energy environment that fundamentally alters the interfacial properties of the resulting polymer materials.

Surface tension measurements demonstrate that perfluoroalkyl acrylate polymers achieve surface energies in the range of 10-20 mN/m [3] [4]. The electron-withdrawing nature of the fluoroalkyl chain significantly influences surface properties, with CF₃ terminal groups providing the lowest surface energies when properly oriented at the air-polymer interface [5] [6]. Research indicates that surfaces dominated by CF₃ groups exhibit surface energies as low as 6-9 mN/m, while CF₂-rich surfaces show higher values of 18-25 mN/m [7] [8].

The perfluoro-7-methyloctyl chain length places this compound in an optimal range for surface energy reduction. Studies demonstrate that increasing perfluoroalkyl chain length beyond C6 significantly enhances oleophobic properties while maintaining excellent hydrophobic characteristics [9] [10]. The branched structure introduced by the CF(CF₃) group at the 7-position creates additional steric effects that can influence chain packing and surface orientation [11]. Branched fluoroalkyl chains often demonstrate superior surface activity compared to linear counterparts due to enhanced molecular flexibility and reduced intermolecular interactions [11].

Contact angle measurements reveal that perfluoroalkyl acrylate polymers achieve water contact angles of 100-150° and oil contact angles of 60-90° [3] [12]. The specific perfluoro-7-methyloctyl structure enables exceptional resistance to both aqueous and organic liquids, with some formulations achieving oil repellency grades of 6 or higher in standard hydrocarbon tests [13]. Surface reconstruction phenomena observed in short-chain perfluoroalkyl acrylates become less pronounced with longer chains like the perfluoro-7-methyloctyl group, resulting in more stable surface properties [14] [8].

Hydroxypropyl Spacer Group Influence on Reactivity

The hydroxypropyl spacer group (-CH₂CH(OH)CH₂-) in 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate serves as a critical molecular bridge that significantly influences both polymerization reactivity and material properties. This three-carbon spacer with a secondary hydroxyl group provides essential flexibility while maintaining moderate hydrophilicity that affects polymer chain organization and surface characteristics [15] [16].

Spacer groups fundamentally alter reactivity by providing spatial separation between the reactive acrylate functionality and the bulky perfluoroalkyl chain [15] [17]. The hydroxypropyl spacer reduces steric hindrance that would otherwise impede polymerization kinetics when the fluoroalkyl chain is directly attached to the acrylate group. Research demonstrates that optimal spacer lengths of 30-60 atoms provide maximum accessibility for reactive groups while maintaining desired surface properties [18]. The three-carbon hydroxypropyl spacer, while shorter than this optimal range, provides sufficient flexibility to enhance reactivity compared to direct attachment.

The secondary hydroxyl group within the spacer introduces hydrogen bonding capabilities that influence polymer chain conformation and intermolecular interactions [16] [19]. Hydrogen bonding can suppress intramolecular chain transfer reactions (backbiting) that are common in acrylate polymerizations, leading to more controlled molecular weight development [20]. The hydroxyl group also provides a site for potential post-polymerization modifications, enabling the attachment of additional functional groups or crosslinking agents [21] [22].

Thermal analysis reveals that hydroxypropyl-containing polymers exhibit glass transition temperatures that balance flexibility from the spacer with rigidity from the perfluoroalkyl chain [16]. The spacer group enables greater molecular mobility in the polymer backbone while the fluoroalkyl chains provide thermal stability and surface activity. This combination results in materials with processing advantages during film formation while maintaining excellent surface properties [11].

The hydroxypropyl spacer influences surface reconstruction behavior by providing a hydrophilic anchor point that can interact with polar environments [8]. When exposed to water or other polar solvents, the hydroxyl group can migrate toward the interface, temporarily increasing surface energy until equilibrium is reestablished. This dynamic behavior can be advantageous in applications requiring switchable wettability or self-cleaning properties [8] [14].

Acrylate Functionality in Polymerization Kinetics

The acrylate functionality in 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate exhibits distinct polymerization kinetics characteristics that differentiate it from methacrylate analogues and conventional alkyl acrylates. Acrylate monomers form secondary radicals during propagation, which are inherently less stable than the tertiary radicals formed by methacrylates [23] [24]. This difference in radical stability leads to higher propagation rates for acrylates but also increases susceptibility to side reactions.

The electron-withdrawing effects of the perfluoroalkyl chain significantly influence the reactivity of the acrylate double bond [9]. Fluorine substitution reduces electron density at the vinyl carbon, making the monomer less nucleophilic and potentially altering both initiation and propagation rate constants. However, the spatial separation provided by the hydroxypropyl spacer minimizes direct electronic effects on the acrylate group, allowing for more conventional polymerization behavior compared to directly fluorinated acrylates.

Propagation rate constants for acrylate monomers are consistently higher than those for corresponding methacrylates due to reduced steric hindrance around the propagating radical center [24] [25]. The absence of the α-methyl group in acrylates facilitates approach of incoming monomer molecules, resulting in faster chain growth. For perfluoroalkyl acrylates, this kinetic advantage must be balanced against increased steric effects from the bulky fluorinated side chain, though the hydroxypropyl spacer helps mitigate these effects.

Backbiting reactions, where the growing radical abstracts a hydrogen atom from its own chain to form a tertiary mid-chain radical, are more prevalent in acrylate polymerizations [25] [20]. These reactions can lead to short-chain branching and affect molecular weight control. The presence of the hydroxyl group in the spacer can suppress backbiting through hydrogen bonding interactions that reduce the flexibility needed for intramolecular hydrogen transfer [20].

Temperature effects on polymerization kinetics are particularly important for perfluoroalkyl acrylates due to the thermal stability of the fluorinated chains [25]. Higher polymerization temperatures (60-100°C) can be employed without degradation of the perfluoroalkyl groups, potentially enabling faster polymerization rates and improved monomer conversion. The acrylate functionality responds favorably to elevated temperatures, showing increased propagation rates and reduced termination rates relative to initiation.

Comparative Analysis with Methacrylate Analogues

The methacrylate analogue, 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate (CAS 88752-37-8), provides an excellent comparison point for understanding structure-property relationships in perfluoroalkyl (meth)acrylate systems [1] [26]. The primary structural difference lies in the presence of an α-methyl group in the methacrylate, which creates significant changes in polymerization behavior, thermal properties, and mechanical characteristics.

Molecular weight comparison reveals that the methacrylate analogue has a higher molecular weight (612.23 g/mol vs 598.20 g/mol) due to the additional methyl group [1] [2]. This seemingly minor difference translates into measurable changes in physical properties, including a defined melting point range of 49-55°C for the methacrylate compared to the unspecified melting behavior of the acrylate [1] [26]. The methacrylate also exhibits higher density (1.558 g/cm³) and significantly different volatility characteristics, with a much higher flash point (>110°C vs 139°C) [1] [26].

Polymerization kinetics differences between the acrylate and methacrylate forms are substantial [23] [27]. Methacrylate monomers form more stable tertiary radicals during propagation, resulting in slower polymerization rates but better control over molecular weight distribution [23] [24]. The α-methyl group in methacrylates provides steric protection that reduces termination rates relative to propagation, often leading to higher molecular weight polymers with narrower polydispersity [27] [28].

Thermal stability comparisons favor the methacrylate analogue due to the increased steric hindrance around the backbone carbon atoms [28] [29]. Methacrylate polymers typically exhibit higher glass transition temperatures and improved thermal decomposition resistance compared to acrylate counterparts [28]. For the perfluoroalkyl systems, this translates to enhanced high-temperature performance and broader processing windows.

Mechanical properties demonstrate that methacrylate polymers generally exhibit higher modulus, improved impact resistance, and better weathering characteristics than acrylate analogues [28] [29]. The tertiary carbon backbone in methacrylates provides greater rigidity, while the perfluoroalkyl side chains contribute to chemical resistance and surface properties. However, acrylate polymers often show superior flexibility and lower temperature performance due to their more mobile backbone structure.

Surface property comparisons reveal subtle but important differences between acrylate and methacrylate perfluoroalkyl polymers [9] [10]. Both systems achieve excellent water and oil repellency, but the surface reorganization behavior differs significantly. Methacrylate polymers typically show more stable surface properties due to higher glass transition temperatures that restrict molecular motion [14] [8]. Acrylate polymers may exhibit more dynamic surface behavior, potentially offering advantages in self-cleaning or responsive surface applications.

Solubility and processing characteristics favor acrylate systems for many applications due to their lower glass transition temperatures and greater chain flexibility [29]. The methacrylate analogue may require higher processing temperatures or different solvent systems to achieve optimal film formation. However, the improved thermal stability of methacrylates can offset these processing challenges in high-performance applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant